molecular formula C19H15F3N4OS B284308 2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide

2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide

Cat. No. B284308
M. Wt: 404.4 g/mol
InChI Key: GTPJWXXQVGJKPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide, also known as compound X, is a novel small molecule that has gained significant interest in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide X involves the inhibition of specific enzymes and signaling pathways that are involved in disease progression. Compound X has been found to inhibit the activity of certain kinases, such as JAK2 and FLT3, which are involved in the proliferation and survival of cancer cells. Additionally, 2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide X has been shown to inhibit the activity of certain proteins, such as NF-κB and STAT3, which are involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Compound X has been shown to have significant biochemical and physiological effects in preclinical studies. It has been found to inhibit the growth and survival of cancer cells in vitro and in vivo. Additionally, 2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide X has been shown to reduce inflammation and improve immune responses in animal models of autoimmune diseases. Furthermore, 2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide X has been found to have low toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a drug.

Advantages and Limitations for Lab Experiments

Compound X has several advantages for lab experiments. It is easy to synthesize and has good stability, making it suitable for long-term storage and use in experiments. Additionally, 2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide X has been extensively studied in preclinical models, providing a wealth of data on its potential therapeutic applications. However, there are also limitations to the use of 2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide X in lab experiments. It is a relatively new 2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide, and there is limited information available on its safety and efficacy in humans. Furthermore, the mechanism of action of 2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide X is complex and involves multiple targets, which may make it difficult to study in detail.

Future Directions

There are several future directions for research on 2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide X. One area of interest is the development of more potent and selective analogs of 2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide X, which may have improved therapeutic properties. Additionally, further studies are needed to determine the safety and efficacy of 2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide X in humans. Furthermore, the mechanism of action of 2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide X is complex and involves multiple targets, which may provide opportunities for the development of combination therapies. Finally, the potential use of 2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide X in other diseases, such as metabolic disorders and neurodegenerative diseases, should be explored.

Synthesis Methods

The synthesis method of 2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide X involves a series of chemical reactions starting from commercially available chemicals. The synthesis begins with the reaction of 4-phenyl-6-(trifluoromethyl)-2-pyrimidinethiol with 3-bromopyridine to form the intermediate 2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide. This intermediate 2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide is then reacted with N,N-diisopropylethylamine and 1,3-dibromo-2-propanol to form the final product, 2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide. The synthesis method of 2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide X has been optimized to produce high yields and purity.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications in various diseases. It has shown promising results in preclinical studies for the treatment of cancer, inflammation, and autoimmune diseases. Compound X has been found to inhibit the activity of certain enzymes and signaling pathways that are involved in the progression of these diseases. Furthermore, 2-{[4-phenyl-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-pyridinyl)propanamide X has been shown to have low toxicity and good pharmacokinetic properties, making it a potential candidate for further development as a drug.

properties

Molecular Formula

C19H15F3N4OS

Molecular Weight

404.4 g/mol

IUPAC Name

2-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-pyridin-3-ylpropanamide

InChI

InChI=1S/C19H15F3N4OS/c1-12(17(27)24-14-8-5-9-23-11-14)28-18-25-15(13-6-3-2-4-7-13)10-16(26-18)19(20,21)22/h2-12H,1H3,(H,24,27)

InChI Key

GTPJWXXQVGJKPY-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CN=CC=C1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=CN=CC=C1)SC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3

Origin of Product

United States

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